N-(5-Amino-2-fluorophenyl)benzamide

Physicochemical Property pKa Fluorine Effect

Select this versatile benzamide scaffold for SAR and medicinal chemistry. The 2-fluoro-5-amino substitution creates a unique electronic profile (pKa 12.13, LogP 1.61) that enhances aqueous solubility and metabolic stability over non-fluorinated analogs. Its lower molecular weight (230.24 g/mol) and reactive 5-amino handle enable controlled, selective derivatization for library synthesis. Choose ≥97% purity for reliable assay results.

Molecular Formula C13H11FN2O
Molecular Weight 230.242
CAS No. 263400-66-4
Cat. No. B2669972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)benzamide
CAS263400-66-4
Molecular FormulaC13H11FN2O
Molecular Weight230.242
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
InChIKeyOJWSNNNESCSTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-2-fluorophenyl)benzamide (CAS 263400-66-4): Core Physicochemical and Structural Characterization for Procurement Decision-Making


N-(5-Amino-2-fluorophenyl)benzamide is a fluorinated aminobenzamide derivative with molecular formula C₁₃H₁₁FN₂O and molecular weight 230.24 g/mol . The compound features a 2-fluoro-5-amino substitution pattern on the N-phenyl ring, which imparts distinct physicochemical properties including a predicted pKa of 12.13±0.70 and a predicted density of 1.317±0.06 g/cm³ . The presence of both an electron-withdrawing fluorine atom and an electron-donating amino group on the aromatic ring creates a unique electronic environment that differentiates this benzamide from unsubstituted analogs.

Why N-(5-Amino-2-fluorophenyl)benzamide (CAS 263400-66-4) Cannot Be Replaced by Unsubstituted or Differently Substituted Benzamide Analogs in Research Applications


Benzamide derivatives with varying substitution patterns on the N-phenyl ring exhibit profoundly different physicochemical and biological behaviors that preclude simple interchange. The 2-fluoro-5-amino substitution pattern of N-(5-Amino-2-fluorophenyl)benzamide creates a distinct electronic profile that influences hydrogen bonding capacity, acidity (pKa), and lipophilicity (logP) relative to both unsubstituted N-phenylbenzamide and analogs bearing alternative substitution patterns . Furthermore, the strategic incorporation of fluorine is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate target binding affinity [1]. Substituting this compound with a non-fluorinated or differently substituted analog in a synthetic sequence or biological assay would introduce uncontrolled variables, potentially invalidating experimental results or altering synthetic outcomes.

N-(5-Amino-2-fluorophenyl)benzamide (CAS 263400-66-4) Quantitative Differentiation Evidence: pKa, LogP, MW, and Fluorine Substitution Effects


Enhanced Acidity (Lower pKa) of N-(5-Amino-2-fluorophenyl)benzamide Relative to Unsubstituted N-Phenylbenzamide

The predicted acid dissociation constant (pKa) of N-(5-Amino-2-fluorophenyl)benzamide is 12.13±0.70, which is approximately 1.4 units lower than the predicted pKa of unsubstituted N-phenylbenzamide (13.52±0.70) . This increased acidity is attributed to the electron-withdrawing effect of the ortho-fluorine substituent, which stabilizes the conjugate base. The amino group at the 5-position also contributes to the electronic environment. This difference in pKa directly influences the compound's ionization state at physiological pH and its behavior in acid-base extraction and purification protocols.

Physicochemical Property pKa Fluorine Effect Hydrogen Bonding

Reduced Lipophilicity (Lower LogP) of N-(5-Amino-2-fluorophenyl)benzamide Compared to Unsubstituted N-Phenylbenzamide

The ACD/LogP value for N-(5-Amino-2-fluorophenyl)benzamide is reported as 1.61, substantially lower than the LogP of unsubstituted N-phenylbenzamide, which is 3.07 [1][2]. This 1.46-unit decrease in lipophilicity arises from the introduction of the polar amino group and the electronegative fluorine atom, both of which increase the compound's hydrophilicity. A lower LogP translates to improved aqueous solubility and potentially altered membrane permeability characteristics, which are critical considerations in both synthetic workup (e.g., extraction efficiency) and biological assay design.

Lipophilicity LogP Drug-likeness Membrane Permeability

Molecular Weight and Structural Simplicity Advantage Over 4-tert-Butyl Analog for Downstream Derivatization

N-(5-Amino-2-fluorophenyl)benzamide (MW 230.24) is structurally simpler and has a lower molecular weight compared to N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide (MW 286.34) . The absence of the bulky tert-butyl group at the para position of the benzoyl moiety provides a less sterically encumbered scaffold. This smaller size and reduced complexity make N-(5-Amino-2-fluorophenyl)benzamide a more versatile starting material for further synthetic elaboration, as it presents fewer sites for unwanted side reactions and allows for more predictable regioselectivity in subsequent functionalization steps.

Molecular Weight Building Block Synthetic Accessibility SAR

Strategic Fluorine Substitution for Enhanced Metabolic Stability: Class-Level Inference from Benzamide SAR

Incorporation of fluorine into the N-phenyl ring of benzamide derivatives is a validated strategy to improve metabolic stability and modulate pharmacokinetic properties [1]. A review of fluorinated small molecules highlights that fluorine substitution can block or alter sites of oxidative metabolism by cytochrome P450 enzymes, leading to increased half-life and reduced clearance [1]. While direct metabolic stability data for N-(5-Amino-2-fluorophenyl)benzamide itself are not available, the presence of the ortho-fluorine substituent on the N-phenyl ring positions it favorably within the well-established SAR of fluorinated benzamides. In contrast, non-fluorinated analogs (e.g., N-phenylbenzamide) lack this built-in metabolic shielding, making them less suitable for applications where extended compound lifetime in biological systems is required.

Fluorine Substitution Metabolic Stability DMPK Drug Design

Commercial Availability and Purity Profile: AKSci vs. Fluorochem Specifications

N-(5-Amino-2-fluorophenyl)benzamide is commercially available from multiple vendors with specified purity levels. AKSci offers the compound at a minimum purity of 95% , while Fluorochem provides a product with 97% purity . The 97% purity grade may be preferable for applications requiring higher precision, such as quantitative biological assays or analytical standard preparation, whereas the 95% grade may be sufficient for exploratory synthesis. Both vendors specify storage under cool, dry conditions for long-term stability .

Commercial Availability Purity Procurement Quality Control

Optimal Application Scenarios for N-(5-Amino-2-fluorophenyl)benzamide (CAS 263400-66-4) Based on Quantified Differentiation


Synthetic Building Block for Fluorinated Benzamide Libraries and SAR Studies

Given its lower molecular weight (230.24 g/mol) and structural simplicity compared to substituted analogs such as N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide (286.34 g/mol) , N-(5-Amino-2-fluorophenyl)benzamide serves as an ideal core scaffold for the parallel synthesis of diverse benzamide libraries. The presence of the primary amino group at the 5-position provides a reactive handle for further derivatization (e.g., amidation, sulfonylation, reductive amination), while the ortho-fluorine atom remains inert under many common reaction conditions, allowing for selective functionalization. Researchers engaged in structure-activity relationship (SAR) exploration or hit-to-lead optimization will find this compound to be a more versatile and synthetically tractable starting point than bulkier, pre-functionalized analogs .

Biophysical and Mechanistic Studies Requiring Defined Physicochemical Properties (pKa and LogP)

The well-characterized and significantly altered physicochemical profile of N-(5-Amino-2-fluorophenyl)benzamide—specifically its lower pKa (12.13±0.70 vs 13.52±0.70 for N-phenylbenzamide) and lower LogP (1.61 vs 3.07) [1]—makes it a valuable tool compound for studies investigating the impact of fluorine substitution on molecular recognition, solubility, and membrane permeability. These quantitative differences are critical in assays where pH-dependent solubility or partitioning behavior influences results. The compound can be used as a model substrate in method development for HPLC, LC-MS, or other analytical techniques that require baseline separation of compounds with distinct hydrophobicities. Its increased aqueous solubility relative to the unsubstituted analog facilitates its use in biochemical assays without the need for high concentrations of organic co-solvents [1].

In Vitro Cellular and Enzymatic Assays Where Fluorine-Mediated Metabolic Stability Is Advantageous

Although direct metabolic stability data for this specific compound are lacking, the strategic placement of the ortho-fluorine atom on the N-phenyl ring aligns with established medicinal chemistry principles for enhancing the metabolic stability of benzamide scaffolds [2]. This class-level advantage positions N-(5-Amino-2-fluorophenyl)benzamide as a superior choice over non-fluorinated benzamides for in vitro cellular assays, cell-based phenotypic screens, or any experiment where the compound is exposed to metabolically active systems (e.g., hepatocytes, microsomes). The fluorine atom may reduce the rate of oxidative metabolism, thereby prolonging the compound's effective concentration in the assay and improving the reliability of dose-response measurements. This is particularly relevant for early-stage drug discovery efforts targeting kinases, HDACs, or other enzymes where benzamide scaffolds are prevalent [2].

Procurement for Academic and Industrial Research with Defined Quality Specifications

N-(5-Amino-2-fluorophenyl)benzamide is readily available from reputable commercial suppliers such as AKSci (≥95% purity) and Fluorochem (97% purity), with clear storage and handling guidelines . This commercial availability, coupled with defined purity specifications, allows researchers to select the appropriate grade based on their specific application requirements. For analytical method validation or quantitative biological assays, the 97% purity grade offers enhanced confidence in results. For exploratory synthesis or initial screening, the 95% grade provides a cost-effective option. The compound's stability under cool, dry storage conditions further supports its use in long-term research programs and compound management workflows .

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